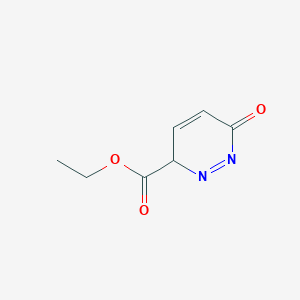

ethyl 6-oxo-3H-pyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-oxo-3H-pyridazine-3-carboxylate is a heterocyclic compound containing a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-3H-pyridazine-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring. The reaction conditions often include refluxing in ethanol with a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-3H-pyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridazinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-oxo-3H-pyridazine-3-carboxylate has been identified as a significant scaffold for the development of bioactive compounds. Its derivatives exhibit various pharmacological properties, making it a focal point in drug discovery.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, compounds synthesized from this scaffold have shown activity against pathogenic bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. High-throughput screening has identified several analogues with potent inhibitory effects on bacterial enzymes involved in siderophore biosynthesis, which are crucial for bacterial survival in iron-limited environments .

Antitumor Properties

The compound's derivatives have also been explored for their potential antitumor effects. Research indicates that certain modifications to the this compound structure can enhance its efficacy against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecular architectures.

Synthesis of Novel Heterocycles

The compound is frequently utilized in the synthesis of novel heterocycles, which are essential in developing new pharmaceuticals. The reaction of this compound with different electrophiles has led to the formation of diverse heterocyclic compounds with potential biological activities .

Ligand Development

In biochemical assays, this compound functions as a ligand, facilitating the study of enzyme mechanisms and interactions. Its structural features allow it to bind effectively to various biological targets, making it a useful tool in medicinal chemistry research.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antimicrobial Screening

A systematic screening of this compound derivatives revealed several compounds with significant antibacterial activity. The most potent analogue demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Antitumor Efficacy

In a study investigating the antitumor properties of modified this compound derivatives, researchers found that specific substitutions on the pyridazine ring increased cytotoxicity against breast cancer cells by inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of ethyl 6-oxo-3H-pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Pyridazine: A simpler analog with similar nitrogen-containing ring structure.

Pyridazinone: Contains a keto group at the 3-position, similar to ethyl 6-oxo-3H-pyridazine-3-carboxylate.

Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, differing in ring structure and properties.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ester group at the 3-position and keto group at the 6-position make it a versatile intermediate for further chemical modifications and applications .

Biological Activity

Ethyl 6-oxo-3H-pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

This compound is notable for its keto group, which plays a crucial role in its biological activity through hydrogen bonding and other non-covalent interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. The keto group enhances its binding affinity, influencing several biochemical pathways. Notably, it has been utilized as a ligand in biochemical assays and for studying enzyme mechanisms, highlighting its importance in pharmacological research .

Antiproliferative Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the functional groups of pyridine derivatives can lead to improved antiproliferative activity, particularly against HeLa and A549 cell lines .

Table 1: Antiproliferative Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 4.5 |

| Modified Derivative A | A549 | 2.1 |

| Modified Derivative B | MDA-MB-231 | 1.8 |

These findings suggest that structural modifications can enhance the efficacy of this compound derivatives in inhibiting cancer cell growth.

Antioxidant Activity

The presence of the oxo group in this compound is associated with notable antioxidant properties. Studies have demonstrated that compounds with similar structures exhibit significant free radical scavenging activity, making them potential candidates for antioxidant therapy .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 14.23 |

| Ascorbic Acid | 12.45 |

The antioxidant activity is critical for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In comparative studies against standard antibiotics, certain derivatives showed superior activity against bacteria such as E. coli and Staphylococcus aureus .

Table 3: Antimicrobial Activity Data

| Compound | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| This compound | 18 | Ofloxacin |

| Modified Derivative C | 20 | Ciprofloxacin |

These results indicate the potential for developing new antimicrobial agents based on this compound.

Case Studies

- Study on Antiproliferative Effects : A study conducted on various pyridine-derived compounds demonstrated that those with enhanced functional groups exhibited lower IC50 values against multiple cancer cell lines, emphasizing the importance of structural optimization for therapeutic efficacy .

- Antioxidant Evaluation : Another research effort focused on evaluating the antioxidant potential of pyridazine derivatives found that compounds with oxo and carboxylate groups showed promising results comparable to established antioxidants like ascorbic acid .

Properties

IUPAC Name |

ethyl 6-oxo-3H-pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRWGULQNGXMOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=CC(=O)N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.